Poly(hexamethylenebiguanide)

Vue d'ensemble

Description

Poly(hexamethylenebiguanide) (PHMB) is a polymer used as a disinfectant and antiseptic . It is also known as polihexanide and is sold under various names such as Lavasept, Serasept, Prontosan, and Omnicide . PHMB has been shown to be effective against several pathogens including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli .

Synthesis Analysis

PHMB is a cationic polymer with antimicrobial and antiviral properties . It has been commonly accepted that the antimicrobial activity is due to the ability of PHMB to perforate the bacterial phospholipid membrane leading ultimately to its death .

Molecular Structure Analysis

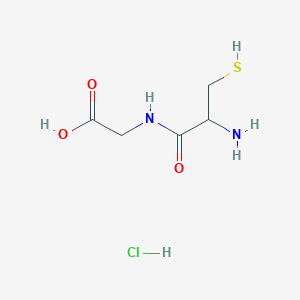

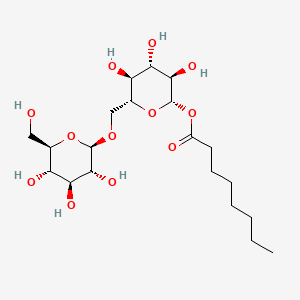

PHMB is a polymer composed of an average of 12–16 biguanide groups separated by hydrophobic hexamethylene segments in the main chain .

Chemical Reactions Analysis

PHMB molecules attach to the surface of the phospholipid bilayer and partially penetrate it, but they do not cause any pore formation . The polymers initially adsorb onto the membrane surface via the favorable electrostatic interactions between the phospholipid headgroups and the biguanide groups and then partially penetrate the membrane slightly disrupting its structure .

Physical And Chemical Properties Analysis

PHMB is a well-known polymeric biocide that has a broad spectrum of action against pathogens including gram-positive and gram-negative bacteria .

Applications De Recherche Scientifique

Antimicrobial Applications in Textiles

Poly(hexamethylenebiguanide) (PHMB) is extensively used as an antimicrobial agent in various sectors including medical, apparel, and household textiles. The binding mechanism of PHMB on cellulose is a combination of electrostatic and hydrogen-bonding forces. At lower concentrations, electrostatic interactions dominate, while at higher concentrations, hydrogen bonding becomes increasingly significant. This knowledge is crucial for optimizing the application of PHMB in textile industries for antimicrobial purposes (Blackburn et al., 2006).

Characterization and Potential for Smart Materials

PHMB has been characterized for its biocidal activity and various properties that make it suitable as a building block for supramolecular chemistry and smart materials. Studies involving dynamic light scattering, surface tension, capacitance spectroscopy, spectroscopic (UV/Vis, FT-NIR), and thermal characterization (DSC, TGA) provide insights into its structure in solution and the solid state. This characterization is foundational for exploring PHMB's utility in developing complex materials and devices (Paula et al., 2011).

Environmental Impact and Toxicity Studies

The environmental impact and toxicity of PHMB have been scrutinized, especially given its increased use as a disinfectant due to the COVID-19 pandemic. Studies on planktonic organisms like diatom algae reveal that PHMB can completely suppress the growth of diatoms at certain concentrations, indicating a need for thorough examination of its effects on aquatic ecosystems (Annenkov et al., 2020).

Biomedical Applications: Biocompatibility and Injectability

In the biomedical field, novel self-crosslinkable and biodegradable polymers incorporating PHMB, like poly(hexamethylene carbonate-fumarate) and poly(hexamethylene carbonate) diacrylate, have been developed. These polymers exhibit biocompatibility and are suitable for applications such as tissue engineering, cell delivery, and drug delivery. They offer controlled hydrophilicity, biodegradability, and mechanical characteristics, crucial for medical applications (Sharifi et al., 2009).

Hydrogel Development for Medical Applications

Hydrogels based on PHMB have been synthesized, with structures determined using physicochemical analysis. These hydrogels exhibit sensitivity to pH changes and potential applications in stimulating reparative regeneration of skin. The synthesis method involving interaction with aldehydes opens avenues for medical applications, particularly in wound healing and tissue regeneration (Ochirov et al., 2016).

Safety And Hazards

PHMB is harmful to human health when inhaled or when applied to the skin in high concentrations . Inhaling products that contain PHMB and create mists, vapours or aerosols may affect lung function . PHMB may be released into the air when used in vacuums, air filters, humidifiers, air diffusers, and cosmetics .

Propriétés

IUPAC Name |

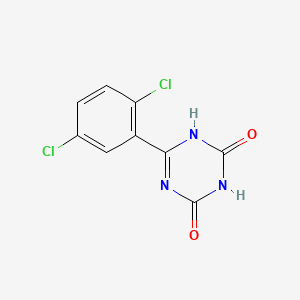

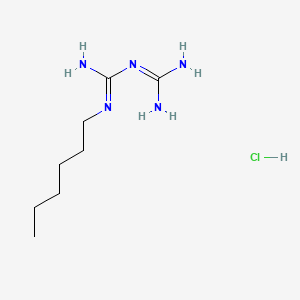

1-(diaminomethylidene)-2-hexylguanidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N5.ClH/c1-2-3-4-5-6-12-8(11)13-7(9)10;/h2-6H2,1H3,(H6,9,10,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUDUFNBXCHCOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN=C(N)N=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873864 | |

| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biguanide, 1-hexyl-, monohydrochloride | |

CAS RN |

4838-52-2 | |

| Record name | NSC210907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hexyltriimidodicarbonic diamide,hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(diaminomethylidene)-2-hexylguanidine,hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX2UAA8H8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, 3-[(carboxymethyl)sulfonyl]-](/img/structure/B3061015.png)